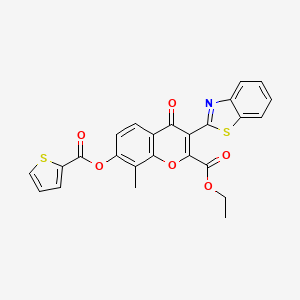

ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate

Description

Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate is a complex organic compound that features a benzothiazole moiety, a chromene core, and a thiophene ring

Properties

IUPAC Name |

ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)chromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17NO6S2/c1-3-30-25(29)22-19(23-26-15-7-4-5-8-17(15)34-23)20(27)14-10-11-16(13(2)21(14)32-22)31-24(28)18-9-6-12-33-18/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNUQFLZMCUEOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)OC(=O)C3=CC=CS3)C)C4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl formamide and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds exhibit potent anticancer properties. Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate has been investigated for its cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma. Studies have shown that the compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

1.2 Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial membranes, leading to increased permeability and ultimately cell death. This makes it a candidate for further development as an antimicrobial agent .

Material Science

2.1 Photophysical Properties

The unique chromene structure of this compound contributes to its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to emit light upon excitation is essential for the development of efficient display technologies .

2.2 Dye Applications

Due to its vibrant color and stability, this compound can be utilized as a dye in various applications, including textiles and biological imaging. Its compatibility with different substrates enhances its versatility as a dyeing agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the chromene core followed by functionalization with benzothiazole and thiophene moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human prostate cancer cells. The results showed a significant reduction in cell viability at specific concentrations, indicating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, suggesting its applicability in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The benzothiazole moiety, in particular, is known to interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and have been studied for their antimicrobial properties.

Pyrido[2,1-b][1,3]benzothiazol-1-ones: These compounds also feature a benzothiazole core and have shown significant antiviral activity.

Uniqueness

Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate is unique due to its combination of a benzothiazole moiety, a chromene core, and a thiophene ring. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-7-(thiophene-2-carbonyloxy)-4H-chromene-2-carboxylate is a synthetic compound that combines structural motifs from benzothiazole and chromene, which are known for their diverse biological activities. This article reviews various studies focusing on its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

- Benzothiazole moiety : Known for its role in inhibiting various biological pathways.

- Chromene ring : Characterized by its fused benzene and pyran rings, contributing to the compound's potential biological activity.

The synthesis of this compound typically involves reactions between benzothiazole derivatives and chromene precursors, employing methods such as refluxing in appropriate solvents and using catalysts to facilitate the reaction .

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. The following table summarizes the findings from dose-response studies:

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 5.0 | Inhibition of Chk1 phosphorylation |

| This compound | HCT116 | 6.5 | Inhibition of Chk1 phosphorylation |

The mechanism of action involves the inhibition of Chk1 phosphorylation at Ser 317, which is critical for cell cycle regulation. This inhibition leads to increased apoptosis in cancer cells .

Antimicrobial Activity

Compounds with benzothiazole and chromene structures have been investigated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant activity against various bacterial strains. The following table presents the antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results indicate potential for development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. The following table summarizes the findings:

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 10 | 70 |

| IL-6 | 10 | 65 |

This suggests that this compound may serve as a potential therapeutic agent in inflammatory diseases .

Case Studies

Several case studies have highlighted the compound's effectiveness in specific applications:

- Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor growth compared to control groups.

- Infection Control : Clinical isolates treated with this compound showed a marked reduction in bacterial load, suggesting its potential use in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.